2-Amino-N-methylnicotinamide

Epigenetics Metabolic disease Cancer biology

NNMT assay development demands well-characterized reference ligands to establish reproducible HTS baselines. 2-Amino-N-methylnicotinamide (CAS 870997-87-8) provides a documented IC50 of 9 µM against human NNMT, enabling accurate calibration of SPR and thermal shift assays. • Validated FBDD scaffold: the 2-aminopyridine-3-carboxamide core features established, high-yielding synthesis routes that support scalable parallel library production. • HTS-ready solubility: DMSO solubility ≥30.23 mg/mL (~200 mM) prevents precipitation and ensures reliable nanoliter-to-microliter automated dispensing. Supplied as a yellow solid, ≥95% purity. In stock for immediate global shipping.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 870997-87-8
Cat. No. B1288513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-methylnicotinamide
CAS870997-87-8
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(N=CC=C1)N
InChIInChI=1S/C7H9N3O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H2,8,10)(H,9,11)
InChIKeyKOAUKLIDSVHLCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-methylnicotinamide Specifications & Procurement


2-Amino-N-methylnicotinamide (CAS: 870997-87-8), also known as N-Methyl-2-aminopyridine-3-carboxamide, is a heterocyclic organic compound belonging to the aminopyridine carboxamide class [1]. It is a derivative of nicotinamide (vitamin B3) characterized by a pyridine ring with an amino group at the 2-position and an N-methyl carboxamide at the 3-position. With a molecular formula of C7H9N3O and a molecular weight of 151.17 g/mol, it is widely utilized as a chemical fragment in early-stage drug discovery for the design of novel enzyme inhibitors . It is supplied as a yellow solid with standard purity specifications of ≥95% for research use .

Defined weak NNMT inhibition for reference ligand assays
High DMSO solubility compatible with automated HTS workflows
Scalable synthesis pathway supports fragment-based SAR libraries

2-Amino-N-methylnicotinamide Substitution Risks


While 2-Amino-N-methylnicotinamide shares a core structure with other aminopyridine carboxamides, direct substitution is not scientifically valid without a significant risk of altering experimental outcomes. Substitution with close analogs such as nicotinamide, N-methylnicotinamide, 2-aminonicotinamide, or 2-amino-N-ethylnicotinamide introduces substantial changes in molecular recognition and physicochemical properties. Evidence demonstrates that the specific combination of the 2-amino substituent and the N-methyl carboxamide moiety in this compound uniquely modulates target binding affinity [1] and results in a distinct solubility profile critical for reproducible in vitro assays . This guide provides the quantitative comparator evidence required to justify its specific selection over other candidates.

! Unique 2-amino/N-methyl motif alters target binding vs. nicotinamide analogs
! Distinct solubility profile may shift assay reproducibility vs. close derivatives
! Substituting with a more potent NNMT inhibitor invalidates SAR baseline studies

2-Amino-N-methylnicotinamide Quantified Differentiation


NNMT Inhibitory Activity

2-Amino-N-methylnicotinamide exhibits weak, micromolar-range inhibitory activity against human Nicotinamide N-Methyltransferase (NNMT). This level of activity is notably distinct from the more potent inhibition of some in-class compounds, and substantially different from the activity of the endogenous substrate nicotinamide or its metabolite N-methylnicotinamide. This data defines its utility as a low-affinity reference ligand or starting fragment for medicinal chemistry optimization [1].

NNMT Inhibition
Reported
IC50 9 µM
Defines weak-affinity reference ligand context
Contrast: potent NNMT inhibitors show Ki 5.9 nM
Epigenetics Metabolic disease Cancer biology

Optimized Amide Coupling Yield

A patent-protected synthesis route provides a high-yielding, scalable method for preparing 2-Amino-N-methylnicotinamide. The described process achieves an isolated yield of approximately 98% under standard amide coupling conditions (EDC/HOBt) . This contrasts with unoptimized or generic procedures, which may result in lower yields or require more extensive purification, directly impacting the cost-efficiency of large-scale procurement for medicinal chemistry campaigns.

Synthetic Yield
Class-level
~98% isolated yield
Supports scalable procurement
Contrasts with typical 60-85% unoptimized procedures
Process chemistry Medicinal chemistry Scaffold synthesis

Purity and Analytical Certification

Reputable vendors supply 2-Amino-N-methylnicotinamide with a minimum purity specification of 95% (by HPLC), and provide batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data . This level of analytical rigor is essential for reproducible biological results. In contrast, many analog compounds (e.g., 2-amino-N-ethylnicotinamide) are often available only as 'research grade' with unspecified purity or lack detailed analytical documentation , increasing the risk of contamination and irreproducible data.

Purity Specification
Data to verify
≥95% HPLC, CoA provided
Ensures assay reproducibility review
Analog compounds often lack certified analytical documents
Quality control Analytical chemistry Assay development

DMSO Solubility for In Vitro Assays

2-Amino-N-methylnicotinamide demonstrates excellent solubility in DMSO, a critical attribute for preparing concentrated stock solutions for in vitro screening . The reported solubility in DMSO is at least 30.23 mg/mL (199.97 mM), which is significantly higher than many other structurally similar heterocyclic fragments. This high solubility minimizes the risk of compound precipitation during assay dilution, a common source of error and false negatives in high-throughput screening.

DMSO Solubility
Class-level
≥30.23 mg/mL (199.97 mM)
Streamlines automated HTS workflows
Sonication recommended; minimizes precipitation risk
Biophysical assays Cell culture Compound management

2-Amino-N-methylnicotinamide Research Applications


NNMT Reference Ligand for Inhibitor Screening

Researchers developing novel inhibitors of Nicotinamide N-Methyltransferase (NNMT) require well-characterized reference compounds with defined, modest activity. 2-Amino-N-methylnicotinamide, with its documented IC50 of 9 µM against human NNMT [1], serves as an ideal weak-affinity ligand. It can be used to establish a baseline for high-throughput screening assays and to calibrate biophysical techniques like surface plasmon resonance (SPR) or thermal shift assays. Substitution with a more potent analog (e.g., a compound with a Ki of 5.9 nM ) would prevent the accurate quantification of weak initial hits and skew the SAR analysis of newly synthesized fragments.

Scalable Fragment for SAR Optimization

The compound's 2-aminopyridine-3-carboxamide core is a validated starting point for fragment-based drug discovery (FBDD) [1]. Its commercial availability in high purity (≥95%) and its well-documented, high-yielding synthesis route make it a reliable and cost-effective scaffold for parallel synthesis libraries. Laboratories can confidently use this material to explore chemical space around the N-methyl amide and the 2-amino group, generating structure-activity relationship (SAR) data that is reproducible and scalable, thanks to the established synthetic procedures.

HTS Assays with High DMSO Solubility

For automated HTS facilities, compound solubility in DMSO is a critical parameter to prevent precipitation and ensure accurate liquid handling. 2-Amino-N-methylnicotinamide's high DMSO solubility (≥30.23 mg/mL or ~200 mM) [1] makes it exceptionally well-suited for these workflows. It can be reliably dispensed from nanoliter to microliter volumes in screening decks without the risk of clogging tips or forming precipitates in intermediate dilution plates, which is a common issue with less soluble structural analogs. This ensures higher data integrity and reduces the need for repeated assay runs.

Application
Selection Property
Validation Focus
NNMT inhibitor screening
Weak-affinity NNMT inhibition profile
Target engagement assay baseline
Fragment-based SAR expansion
High-yield synthetic route
Scalable library synthesis
Automated high-throughput screening
High DMSO solubility
Precipitation-free compound handling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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